1-Dodecyl-2-pyrrolidinone

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Characterization

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 1-dodecylpyrrolidin-2-one, which accurately describes the structural arrangement where a dodecyl group is attached to the nitrogen atom of the pyrrolidin-2-one ring system. Alternative International Union of Pure and Applied Chemistry nomenclature includes n-(n-dodecyl) pyrrolidinone, which emphasizes the normal chain configuration of the dodecyl substituent. The compound can also be systematically named as 2-Pyrrolidinone, 1-dodecyl-, following the parent compound approach where pyrrolidinone serves as the base structure.

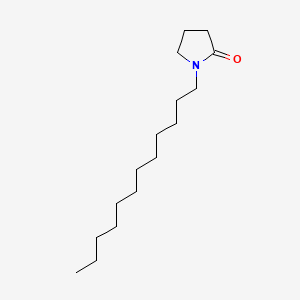

The structural characterization reveals that 1-dodecylpyrrolidin-2-one is fundamentally pyrrolidin-2-one substituted at the nitrogen atom by an n-dodecyl group. The molecular structure consists of a five-membered lactam ring (pyrrolidin-2-one) with a twelve-carbon straight-chain alkyl group attached to the nitrogen atom. This structural arrangement creates an amphiphilic molecule with distinct hydrophobic and hydrophilic regions, where the dodecyl chain provides hydrophobic character while the pyrrolidinone ring contributes polar functionality.

The Simplified Molecular Input Line Entry System representation of the compound is CCCCCCCCCCCCN1CCCC1=O, which clearly shows the twelve-carbon chain attached to the nitrogen of the pyrrolidinone ring. The International Chemical Identifier string is InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(17)18/h2-15H2,1H3, providing a standardized representation for database storage and retrieval. The corresponding International Chemical Identifier Key is NJPQAIBZIHNJDO-UHFFFAOYSA-N, serving as a unique molecular identifier.

特性

IUPAC Name |

1-dodecylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(17)18/h2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPQAIBZIHNJDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042206 | |

| Record name | 1-Dodecyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Pyrrolidinone, 1-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2687-96-9 | |

| Record name | N-Dodecyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecyl-2-pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(n-dodecyl)pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Dodecyl-2-pyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL PYRROLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P14VW8FNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Target of Action

1-Dodecyl-2-pyrrolidinone is an N-alkyl lactam. It is a potential melatonin-specific chemical penetration enhancer. This suggests that its primary target could be the melatonin receptors in the body. Melatonin receptors play a crucial role in regulating sleep-wake cycles and other circadian rhythms.

Mode of Action

As a potential melatonin-specific chemical penetration enhancer, it may increase the permeability of the skin or other biological barriers to melatonin, thereby enhancing the absorption and effectiveness of melatonin-based treatments.

Biochemical Pathways

Given its potential role as a melatonin-specific chemical penetration enhancer, it may influence the pathways related to melatonin signaling.

Pharmacokinetics

As a potential chemical penetration enhancer, it is likely to affect the absorption of melatonin and possibly other compounds.

生化学分析

Biochemical Properties

1-Dodecyl-2-pyrrolidinone plays a significant role in biochemical reactions, particularly as a penetration enhancer. It interacts with various biomolecules, including enzymes and proteins. For instance, it has been reported to interact with anionic surfactants, forming mixed micelles that result in synergistic surface tension reduction and wetting enhancement . These interactions are crucial for its application in enhancing the delivery of other compounds across biological membranes.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by enhancing the permeability of cell membranes, which can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used as a penetration enhancer in transdermal drug delivery systems, significantly increasing the bioavailability of drugs like fenoterol in animal models . This indicates its potential impact on cellular uptake and distribution of therapeutic agents.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with cell membranes and biomolecules. It enhances membrane permeability by disrupting the lipid bilayer, facilitating the transport of other molecules across the membrane . This disruption can lead to changes in enzyme activity and gene expression, further influencing cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively enhances the permeability of cell membranes without causing significant toxicity. At higher doses, it can cause adverse effects such as skin irritation and allergic reactions . These threshold effects highlight the importance of optimizing dosage to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in various metabolic pathways It interacts with enzymes and cofactors that facilitate its breakdown and utilization within the bodyUnderstanding these pathways is crucial for optimizing its use in biochemical applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s ability to enhance membrane permeability also affects its distribution, making it a valuable tool for targeted drug delivery .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is known to localize within the lipid bilayer of cell membranes, where it exerts its enhancing effects. Targeting signals and post-translational modifications may also play a role in directing the compound to specific organelles, further influencing its activity and function .

生物活性

1-Dodecyl-2-pyrrolidinone (1-DDP) is an organic compound classified as a pyrrolidinone derivative, notable for its surfactant properties and potential applications in drug delivery systems. This article delves into the biological activity of 1-DDP, highlighting its mechanisms, applications, and findings from various studies.

- Molecular Formula : C₁₆H₃₁NO

- Molecular Weight : ~255.44 g/mol

- Structure : 1-DDP features a dodecyl group attached to the nitrogen atom of the pyrrolidinone ring, contributing to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic substances effectively .

1-DDP acts primarily as a penetration enhancer in transdermal drug delivery systems. Its amphiphilic structure reduces the surface tension between the skin barrier and drug formulations, facilitating improved permeation of drugs through the stratum corneum, the outermost layer of skin .

1. Transdermal Drug Delivery Enhancement

Several studies have demonstrated that 1-DDP significantly enhances the percutaneous absorption of various drugs:

- Study on 5-Fluorouracil Derivatives : Research published in the Chemical & Pharmaceutical Bulletin indicated that 1-DDP improved the absorption of doxifluridine and other fluorouracil derivatives through rat skin using in vitro techniques .

- Combination Studies : Another study explored the combined effects of 1-DDP with other penetration enhancers, confirming its efficacy in enhancing drug delivery compared to other vehicles like lauryl-2-pyrrolidone .

2. Safety and Toxicity

While 1-DDP is generally considered low-hazard, it does exhibit some toxicological effects:

- Acute Toxicity : The LD50 for rats is approximately 2.05 g/kg, indicating moderate acute toxicity .

- Irritation Potential : It is classified as corrosive and can cause severe skin burns and eye damage upon exposure .

- Sensitization : There is potential for skin sensitization, although respiratory sensitization has not been classified based on available data .

3. Anticonvulsant Activity

Research has also investigated the anticonvulsant properties of lipophilic derivatives of gamma-aminobutyric acid (GABA), including 1-DDP. It was found to exhibit anticonvulsant activity comparable to other derivatives, suggesting potential therapeutic applications in managing seizures .

Data Tables

| Study Reference | Compound Tested | Enhancement Observed | Methodology |

|---|---|---|---|

| Chemical & Pharmaceutical Bulletin | Doxifluridine | Increased absorption | In vitro rat skin penetration |

| Journal of Pharmacy and Pharmacology | Phenolsulphonphthalein | Enhanced transdermal delivery | In vitro technique with excised rat skin |

| Journal of Pharmacobio-dynamics | Lipophilic derivatives | Anticonvulsant activity | Mouse model comparison |

Case Study 1: Drug Delivery System Development

A study aimed at developing a transdermal drug delivery system using 1-DDP highlighted its effectiveness in increasing drug permeation rates significantly compared to conventional formulations. The study utilized Franz diffusion cells to measure permeation across human skin samples, demonstrating a marked increase in drug levels in the receptor phase when 1-DDP was included in the formulation.

Case Study 2: Safety Profile Assessment

A comprehensive safety assessment was conducted to evaluate the irritative potential of 1-DDP on human skin. Patch tests revealed that while some individuals exhibited sensitivity, most subjects tolerated the compound well without significant adverse reactions.

科学的研究の応用

Pharmaceutical Applications

1-Dodecyl-2-pyrrolidinone is recognized for its role as a chemical penetration enhancer in drug formulations. It enhances the skin permeability of active pharmaceutical ingredients, making it particularly useful in transdermal drug delivery systems. Studies have demonstrated its effectiveness in improving the bioavailability of various drugs by facilitating their absorption through the skin barrier .

Case Study: Melatonin Delivery

In one study, this compound was utilized as a penetration enhancer for melatonin, resulting in improved transdermal delivery rates compared to conventional formulations. This application highlights its potential in optimizing therapeutic strategies for conditions like insomnia .

Cosmetic Applications

The compound is widely used in cosmetic formulations due to its surfactant properties. It acts as an emulsifier and stabilizer in creams and lotions, enhancing texture and application feel. Its ability to solubilize oils and active ingredients makes it a popular choice in personal care products.

Case Study: Skin Care Products

A range of skin care products incorporating this compound has been developed to improve moisture retention and skin barrier function. Consumer feedback indicates enhanced user satisfaction due to the improved sensory attributes of these formulations .

Industrial Applications

In industrial settings, this compound serves as a processing aid in petroleum production and as a surface-active agent in cleaning products. Its ability to reduce surface tension makes it effective in enhancing the efficiency of cleaning processes.

Data Table: Industrial Uses

| Industry | Application |

|---|---|

| Petroleum | Processing aids |

| Cleaning Products | Surface active agents |

| Agriculture | Non-pesticidal agricultural chemicals |

Environmental Considerations

While this compound has numerous applications, safety data indicate potential hazards associated with its use. It is classified as corrosive and can cause severe skin burns and eye damage upon contact . Environmental assessments have also flagged it as toxic to aquatic life, necessitating careful handling and disposal practices.

類似化合物との比較

Permeability and Enhancement Ratios

1-Dodecyl-2-pyrrolidinone demonstrates superior permeability parameters compared to structurally related CPEs (Table 1).

Table 1: Permeability Parameters of Pyrrolidinone Derivatives

Key findings:

- Higher Q₂₄ and P values: this compound outperforms Azone, a benchmark CPE, with a 57% increase in Q₂₄ and a 195% increase in permeability .

- Chain length dependency: Increasing alkyl chain length (octyl → decyl → dodecyl) correlates with higher ER values, peaking at 4.9 for this compound .

Toxicity and Stability

Table 2: Toxicity and Stability Profiles

Key findings:

- Low toxicity: Virtual screening identified this compound as a safer alternative to NMP, which causes severe skin irritation .

Anticonvulsant Activity :

Analytical and Industrial Relevance

- Identification challenges: While this compound lacks a matching spectrum in the NIST library, its retention time aligns with analytical standards, complicating identification in environmental samples .

- Environmental persistence : It is classified as a contaminant of emerging concern in wastewater, with high concentrations (1.5 × 10⁸ ng/L) detected in sludge .

準備方法

Reaction Mechanism and Starting Materials

The process begins with pyrrolidinone derivatives substituted at the 5-position with hydroxyl (-OH), alkoxyl (-OR), or alkylamino (-NHR) groups. For example, a precursor such as 5-hydroxypyrrolidin-2-one or its alkoxylated analog undergoes hydrogenolysis in the presence of a catalyst. The reaction cleaves the oxygen- or nitrogen-containing substituent, replacing it with a hydrogen atom while introducing the dodecyl group at the nitrogen site.

The general reaction scheme can be represented as:

where represents the substituent to be eliminated (e.g., -OH, -OCH, -NHCH).

Catalyst Systems

Catalyst selection critically influences reaction efficiency and selectivity. The patent specifies several catalysts, including:

| Catalyst | Support Material | Reaction Conditions | Notes |

|---|---|---|---|

| Raney Nickel | None | 50–150°C, 1–10 atm H | High activity but prone to leaching |

| Palladium/Carbon | Activated Carbon | 25–80°C, 1–5 atm H | Selective for alkoxy groups |

| Cobalt-Copper | Alumina | 100–200°C, 10–30 atm H | Requires elevated pressures |

| Ruthenium | Silica Gel | 80–120°C, 5–15 atm H | Moderate selectivity |

Raney nickel and palladium-based systems are preferred for their balance of cost and performance. For instance, palladium on carbon achieves >85% conversion of 5-methoxypyrrolidin-2-one to this compound at 60°C and 3 atm H .

An alternative route involves the direct alkylation of 2-pyrrolidinone with dodecyl halides or alcohols. While less commonly cited in recent literature, this method remains relevant for small-scale syntheses.

Nucleophilic Substitution

In this approach, 2-pyrrolidinone acts as a nucleophile, attacking dodecyl bromide or iodide in the presence of a base such as potassium carbonate. The reaction proceeds via an S2 mechanism:

However, competing side reactions, including elimination or over-alkylation, necessitate careful control of stoichiometry and temperature.

Solvent and Temperature Optimization

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing the transition state. Trials conducted at 80–100°C for 12–24 hours yield this compound with 60–70% purity, requiring subsequent distillation or column chromatography for refinement.

Comparative Analysis of Synthetic Routes

The catalytic hydrogenolysis method outperforms alkylation in scalability and environmental impact. Key metrics include:

| Parameter | Catalytic Hydrogenolysis | Alkylation |

|---|---|---|

| Yield (%) | 80–92 | 60–75 |

| Reaction Time (h) | 4–8 | 12–24 |

| Byproduct Formation | Minimal | Significant |

| Catalyst Reusability | 3–5 cycles | Not applicable |

Hydrogenolysis’s superior yield and shorter reaction time make it the industrial standard, though alkylation remains useful for laboratory-scale experiments requiring simpler setups.

Purification and Characterization

Post-synthesis purification typically involves fractional distillation under reduced pressure (boiling point: 202–205°C at 11 mmHg). Advanced characterization techniques confirm structure and purity:

Q & A

Q. What experimental parameters should be optimized for synthesizing 1-dodecyl-2-pyrrolidinone with high yield?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters such as temperature (e.g., 60–100°C), catalyst type (e.g., acidic or basic catalysts), and molar ratios of precursors (e.g., dodecyl amine and pyrrolidinone derivatives). Reaction time should be monitored via thin-layer chromatography (TLC) or HPLC to track intermediate formation. Post-synthesis, purification steps like column chromatography or recrystallization can improve purity. Koch et al. (1970) demonstrated the role of catalytic conditions in amide bond formation, which is critical for analogous compounds .

Q. How can researchers quantify the purity of this compound using chromatographic techniques?

Methodological Answer: Use comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) for high-resolution separation. However, challenges arise due to the compound’s retention time matching but lacking a reference spectrum in the NIST library . To address this, cross-validate with nuclear magnetic resonance (NMR) spectroscopy or spiking experiments using synthesized standards. Quantify impurities via peak integration and compare against calibration curves of known concentrations.

Q. What solvent systems are suitable for solubilizing this compound in experimental setups?

Methodological Answer: The compound’s amphiphilic nature (due to a polar pyrrolidinone head and nonpolar dodecyl tail) allows solubility in both polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) and nonpolar solvents (e.g., hexane). Solvent selection depends on the application: DMSO is ideal for biological assays, while hexane suits organic-phase reactions. Pre-screening via solubility tests at varying temperatures (20–40°C) is recommended .

Advanced Research Questions

Q. How can researchers design experiments to compare the anticonvulsant activity of this compound with structural analogs?

Methodological Answer: Employ in vivo models (e.g., rodent seizure induction via pentylenetetrazole) to assess dose-response relationships. Compare brain concentration profiles using LC-MS/MS and correlate with GABAergic activity, as done by Nakamura et al. (1991) for structurally related compounds . Include controls for metabolites (e.g., dodecanoyl-GABA) and use pharmacokinetic modeling to differentiate direct activity from prodrug effects.

Q. What variables influence the kinetics of methane hydrate formation in the presence of this compound?

Methodological Answer: Conduct isothermal experiments under controlled pressure (3–10 MPa) and temperature (2–10°C) to study nucleation kinetics. Use high-pressure autoclaves with in situ Raman spectroscopy to monitor hydrate crystal growth. Sahu et al. (2021) identified optimal concentrations (0.1–1.0 wt%) and highlighted synergistic effects with tetrahydrofuran (THF) in reducing induction time by 40–60% . Statistical tools like response surface methodology (RSM) can model variable interactions.

Q. How should researchers resolve contradictions between retention time matches and spectral data mismatches during GC-MS analysis?

Methodological Answer: When retention times align but spectral matches are absent (as observed in non-target screening), perform orthogonal validation:

- Synthesize a pure standard and compare its spectrum.

- Use high-resolution MS (HRMS) to confirm molecular formula (C16H31NO, MW 253.43 g/mol) .

- Apply retention index (RI) databases for nonpolar stationary phases. Cross-reference with literature on pyrrolidinone derivatives to identify fragmentation patterns .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound in pharmacological studies?

Methodological Answer: Use molecular docking simulations to assess binding affinity to GABA receptors or lipid bilayers. Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Compare with analogs like 1-dodecanoyl-2-pyrrolidinone to evaluate the impact of alkyl chain substitution on bioactivity . Validate predictions with in vitro assays (e.g., patch-clamp electrophysiology for ion channel modulation).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。